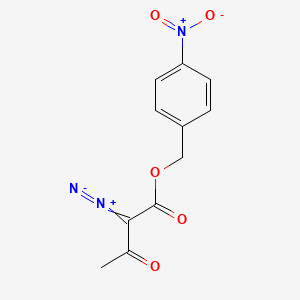![molecular formula C8H7N3O2 B1422826 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine CAS No. 24370-21-6](/img/structure/B1422826.png)
5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, which 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine is likely to be a part of, involves various methods . For instance, benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . Substituted derivatives can be obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Applications De Recherche Scientifique
Cancer Research
5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine: has been identified as a potent inhibitor of CK1delta and epsilon . These kinases are involved in the regulation of cell proliferation and their deregulation can lead to cancer. Compounds derived from this molecule have shown nanomolar inhibitory activity on cancer cell proliferation, making it a valuable asset in oncology research.
Enzyme Inhibition
The benzimidazole derivatives, including 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine , are known for their ability to inhibit various enzymes . This property is crucial for the development of new medications that target specific enzymes associated with diseases.
Pharmacological Profile
Benzimidazoles, such as 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine , have a wide range of pharmacological applications. They are explored for their potential uses as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine agents .
Cardiovascular Diseases
Due to their interaction with biological polymers, benzimidazole compounds are studied for their effects on cardiovascular diseases. Their ability to mimic naturally occurring nucleotides allows them to integrate into biological systems and potentially treat cardiovascular conditions .
Neurological Applications
The structural similarity of benzimidazoles to nucleotides also makes them candidates for neurological studies. They may influence neurological pathways and have potential applications in treating neurodegenerative diseases .
Ophthalmological Uses
Benzimidazole derivatives are being researched for their ophthalmological applications due to their bioavailability and stability. They could be used in the treatment of various eye conditions, leveraging their biological activity .
Mécanisme D'action
Target of Action
The primary targets of the compound 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .
Mode of Action
5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine interacts with its targets by binding to the highly conserved deacetylase binding domain with Zn 2+ ion at the bottom of the binding pocket . This interaction results in the inhibition of these enzymes .
Biochemical Pathways
The compound 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine affects the polyamine metabolism pathway . Polyamines are reported to interfere with biofilm formation , which is a major success strategy of the notorious hospital pathogen P. aeruginosa .
Pharmacokinetics
The compound is known to be solid at room temperature , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine’s action include the inhibition of HDACs and APAHs . This inhibition can disrupt the polyamine metabolism and biofilm formation of P. aeruginosa , potentially leading to a decrease in the pathogenicity of this bacterium.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine. For instance, the compound should be stored in a dark place and in an inert atmosphere at room temperature to maintain its stability
Propriétés
IUPAC Name |
5H-[1,3]dioxolo[4,5-f]benzimidazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-8-10-4-1-6-7(13-3-12-6)2-5(4)11-8/h1-2H,3H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIHSHXQQGYBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271711 | |
| Record name | 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24370-21-6 | |
| Record name | 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24370-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1422753.png)








